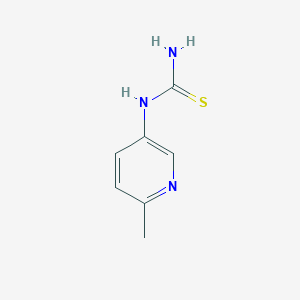

(6-Methylpyridin-3-yl)thiourea

Description

Contextualization of Thiourea (B124793) Derivatives in Contemporary Academic Research

Thiourea, a sulfur-containing organic compound, and its derivatives are a cornerstone of modern synthetic chemistry, recognized for their versatile applications across various scientific disciplines. mdpi.comresearchgate.net These compounds are characterized by a thiocarbonyl group flanked by two amino groups, a structure that imparts a wide range of chemical reactivity and biological activity. biointerfaceresearch.com In recent years, academic research has seen a surge in the exploration of thiourea derivatives, driven by their potential as therapeutic agents, agricultural chemicals, and valuable building blocks in organic synthesis. mdpi.comresearchgate.netacs.org

The biological activities of thiourea derivatives are extensive and well-documented, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mdpi.combiointerfaceresearch.commdpi.com Their ability to interact with biological targets through hydrogen bonding and coordination with metal ions makes them attractive candidates for drug discovery. biointerfaceresearch.comontosight.ai Furthermore, their role as precursors in the synthesis of various heterocyclic compounds, such as pyrimidines and thiazoles, underscores their importance in medicinal chemistry. wikipedia.org The ongoing research in this area focuses on synthesizing novel derivatives and evaluating their structure-activity relationships to develop more potent and selective agents. mdpi.comresearchgate.net

Significance of Pyridine-Containing Thiourea Scaffolds in Chemical Biology and Materials Science

The incorporation of a pyridine (B92270) ring into a thiourea scaffold significantly enhances the chemical and biological properties of the resulting molecule. tandfonline.com Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a common motif in many pharmaceuticals and bioactive natural products. rsc.org Its presence can improve a compound's metabolic stability, cell permeability, and binding affinity to biological targets. tandfonline.com

In the context of thiourea derivatives, the pyridine moiety introduces additional sites for hydrogen bonding and metal coordination, which can modulate the compound's biological activity. ontosight.ai Pyridine-containing thioureas have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. ontosight.airesearchgate.net For instance, some pyridine-thiourea derivatives have shown potent inhibitory activity against enzymes like urease, which is implicated in various pathological conditions. nih.gov

Beyond their applications in chemical biology, these scaffolds are also relevant in materials science. Thiourea derivatives are known to act as corrosion inhibitors for metals. researchgate.net The presence of the pyridine ring can enhance this property due to its ability to adsorb onto metal surfaces.

Research Trajectories and Academic Relevance of (6-Methylpyridin-3-yl)thiourea

While extensive research exists on the broader class of pyridine-containing thioureas, specific studies focusing solely on this compound are less common. However, the available information points to its relevance as an intermediate in the synthesis of more complex molecules. For example, it is a precursor for preparing COX-2 inhibitors, which are important anti-inflammatory drugs. justia.com The synthesis of this compound itself and its derivatives is an active area of research, with studies exploring efficient synthetic routes and characterization of the resulting compounds. researchgate.netresearchgate.net

The academic relevance of this compound lies in its potential as a scaffold for developing new chemical entities with tailored properties. The methyl group on the pyridine ring can influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or improved material properties. Further research into the synthesis, characterization, and application of this compound and its derivatives is warranted to fully explore its potential in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-3-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-5-2-3-6(4-9-5)10-7(8)11/h2-4H,1H3,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMBSCQLZMJIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420130-75-2 | |

| Record name | (6-methylpyridin-3-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Methylpyridin 3 Yl Thiourea and Analogues

Established Synthetic Routes for N-Arylthiourea Scaffolds

The synthesis of N-arylthioureas, the structural class to which (6-Methylpyridin-3-yl)thiourea belongs, is predominantly achieved through methods involving isothiocyanate intermediates. These reactive species are key building blocks that readily couple with amines. Additionally, multi-component reactions have emerged as powerful tools for creating molecular diversity in a single step.

The most conventional and widely adopted method for synthesizing N-substituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. acs.org This approach is valued for its efficiency and broad applicability. The isothiocyanate, characterized by its electrophilic carbon atom, undergoes nucleophilic attack by the amine to form the thiourea (B124793) linkage. mdpi.comnih.gov

A common strategy involves the in situ generation of an acyl isothiocyanate. This is typically achieved by the condensation of an acid chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone. nih.govmdpi.comnih.gov The resulting acyl isothiocyanate is not isolated but is immediately allowed to react with a suitable amine, such as a heterocyclic amine, to yield the desired N-acyl thiourea derivative. mdpi.comnih.gov This two-step, one-pot procedure is highly efficient for creating diverse libraries of thiourea compounds. researchgate.net

The general scheme for this reaction is as follows:

Formation of Isothiocyanate: R-COCl + SCN⁻ → [R-CO-NCS] + Cl⁻

Formation of Thiourea: [R-CO-NCS] + R'-NH₂ → R-CO-NH-C(S)-NH-R'

This method's versatility allows for the synthesis of a wide range of thiourea derivatives by varying both the acid chloride and the amine component. mdpi.com

To enhance synthetic efficiency and access a broader range of chemical structures, multi-component reactions (MCRs) have been developed for thiourea synthesis. MCRs combine three or more reactants in a single reaction vessel to form a product that incorporates portions of all starting materials, offering advantages in terms of atom economy and reduced operational steps. researchgate.net

One such approach is the three-component reaction of isocyanides, amines, and elemental sulfur in water, which provides a straightforward and chromatography-free synthesis of thioureas. acs.org This method is environmentally benign and demonstrates reasonable tolerance for various functional groups. acs.org Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often without a solvent, represents another innovative strategy. This technique has been successfully applied to the synthesis of thioureas from isothiocyanates and anilines, frequently resulting in quantitative yields in short reaction times. nih.govnih.gov

Stepwise protocols also offer a high degree of control and diversification. For instance, solid-phase synthesis methods have been developed for creating libraries of related compounds, such as 2-amino-5-carboxamide thiazoles derived from thiourea precursors. nih.gov These protocols allow for the systematic variation of substituents to explore structure-activity relationships.

Specific Synthesis of this compound and Positional Isomers

The synthesis of the target compound, this compound, and its related isomers, such as N-(6-methylpyridin-2-ylcarbamothioyl)benzamide, follows the general principles outlined above. researchgate.net The crucial step is the coupling of the appropriate amine precursor with a suitable source of the thiocarbonyl group.

The availability of the corresponding amine precursor is fundamental to the synthesis of pyridyl thioureas. For the title compound, the key starting material is 6-methylpyridin-3-amine. A documented method for preparing this precursor involves the Hofmann rearrangement of 3-pyridinecarboxamide. In this procedure, bromine is added to a sodium hydroxide (B78521) solution, followed by the addition of 3-pyridinecarboxamide at low temperature (0-5 °C). The mixture is then heated, and the product, 6-methylpyridin-3-amine, is extracted. This method has been reported to produce the desired amine in a yield of 77.6%.

| Precursor | Reagents | Conditions | Product | Yield |

| 3-Pyridinecarboxamide | 1. Br₂, 5% NaOH | 1. 273-278 K | 6-Methylpyridin-3-amine | 77.6% |

| 2. Heat | 2. 343-353 K, 4 h |

This interactive table summarizes the synthesis of the key amine precursor.

Achieving high yield and purity in thiourea synthesis often requires careful optimization of reaction conditions. Factors such as solvent, temperature, reaction time, and the use of catalysts can significantly impact the outcome.

Alternative synthetic protocols can also be optimized. One method involves the direct reaction of a thiocyanate salt and an amine in the presence of an acid. A second, two-step method involves forming an N-benzoyl thiourea intermediate by reacting the thiocyanate with benzoyl chloride, followed by amine addition and subsequent base-catalyzed hydrolysis to remove the benzoyl group. researchgate.net Comparing such methods allows for the selection of the most efficient route based on product yield, purity, and process simplicity. researchgate.net For multi-component reactions, optimization may involve screening different solvents, bases, and temperatures to maximize the yield and facilitate product isolation. researchgate.net

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold can be achieved by several strategies to generate a diverse range of derivatives. These strategies typically involve either modifying the precursors before the thiourea formation step or, less commonly, performing reactions on the pre-formed thiourea.

One primary approach is to utilize a variety of substituted precursors. For instance, reacting 6-methylpyridin-3-amine with a range of different acyl isothiocyanates (generated from various acid chlorides) would yield a library of N-acyl-N'-(6-methylpyridin-3-yl)thiourea derivatives. This allows for the introduction of diverse functional groups on the acyl side of the molecule. nih.gov

Conversely, one could use a single isothiocyanate and react it with a series of differently substituted pyridin-3-amines to introduce functionality onto the pyridine (B92270) ring. The synthesis of positional isomers and analogues, such as N-(6-methylpyridin-2-ylcarbamothioyl)benzamide and 1,3-bis(5-methylpyridin-2-yl)thiourea, demonstrates the feasibility of using different aminopyridine isomers to generate structural diversity. researchgate.netkent.ac.uk

Furthermore, thiourea derivatives bearing pendant functional groups, such as hydroxyl groups, can be synthesized and subsequently used in cyclization reactions. researchgate.net For example, a functionalized thiourea can react with bromoacyl bromides to yield isomeric iminothiazolidinones, demonstrating that the thiourea scaffold can serve as a template for constructing more complex heterocyclic systems. researchgate.net

Introduction of Varying Acyl/Aroyl Substituents

A prevalent method for synthesizing N-acyl and N-aroyl derivatives of this compound involves a two-step, one-pot procedure. This strategy hinges on the in-situ generation of a highly reactive acyl or aroyl isothiocyanate intermediate.

The general synthesis begins with the reaction of a substituted benzoyl or acyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a dry solvent like acetone. nih.govresearchgate.net This step produces the corresponding acyl/aroyl isothiocyanate. Without isolation, a solution of an amine—in this case, 3-amino-6-methylpyridine—is added to the reaction mixture. researchgate.netresearchgate.net The nucleophilic amine then attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the N,N'-disubstituted thiourea derivative. nih.govmdpi.com The resulting product can typically be isolated by precipitation in cold water and purified through recrystallization. researchgate.net

This robust methodology allows for the introduction of a wide array of substituents by simply varying the starting acyl or aroyl chloride. For instance, derivatives can be synthesized with electron-donating or electron-withdrawing groups on the aromatic ring, which can significantly influence the compound's chemical and biological properties. researchgate.net

Table 1: Examples of Synthesized 1-Aroyl-3-aryl Thiourea Derivatives

| Compound ID | Aroyl Chloride | Amine | Yield (%) | Reference |

| C1 | 2-Chlorobenzoyl chloride | 4-Bromoaniline | 78 | researchgate.net |

| C3 | 4-Methoxybenzoyl chloride | 3-Methoxyaniline | 82 | researchgate.net |

| C15 | 4-Methoxybenzoyl chloride | 4-Methoxyaniline | 85 | researchgate.net |

| C18 | 4-Nitrobenzoyl chloride | 4-Nitroaniline | 84 | researchgate.net |

| 6a | Benzoyl chloride | 2-Amino-4-(4-bromophenyl)-6-phenylpyrimidine | 68 | nih.gov |

| 6g | 4-Chlorobenzoyl chloride | 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine | 74 | nih.gov |

This synthetic route is widely applicable and has been used to create extensive libraries of thiourea derivatives for various research applications. researchgate.netnih.gov

Synthesis of Bis-thiourea and Other Complex Architectures Incorporating the Pyridylthiourea Moiety

The pyridylthiourea moiety can also serve as a foundational building block for constructing larger, more complex molecules, such as symmetrical and unsymmetrical bis-thiourea derivatives. nih.gov The synthetic approach to these compounds depends on the desired final structure.

One common strategy to create symmetrical bis-thiourea compounds involves the reaction of a diamine with two equivalents of an isothiocyanate. mdpi.com For instance, reacting a diamine like 4-nitrobenzene-1,2-diamine with a suitable acyl isothiocyanate can yield bis-thiourea derivatives. mdpi.com

Conversely, symmetrical bis-thioureas containing a central pyridine ring can be prepared from pyridine-based diamines or diisothiocyanates. A notable example is the synthesis of 2,6-bis(thiourea) derivatives of pyridine. This can be achieved by reacting 2,6-di(isothiocyanato)pyridine, a stable intermediate, with an appropriate amine in an aqueous solvent. google.com The resulting bis-thiourea derivative can then be purified by conventional recrystallization methods. google.com

Another pathway involves using a spacer molecule, such as isophthaloyl dichloride, which is first converted to the corresponding diisothiocyanate intermediate. researchgate.net This intermediate then reacts with two equivalents of an aminopyridine derivative to form the bis-thiourea structure. researchgate.net These multi-step syntheses allow for the creation of intricate molecular architectures with specific spatial arrangements of the thiourea functionalities.

Table 2: Synthetic Strategies for Bis-Thiourea Derivatives

| Starting Materials | Key Intermediate | Product Type | Reference |

| Aroyl Chloride, KSCN, Diamine | Aroyl isothiocyanate | Symmetrical bis-acyl thiourea | mdpi.com |

| 2,6-Di(isothiocyanato)pyridine, Amine | Not Applicable | Symmetrical pyridyl bis-thiourea | google.com |

| Isophthaloyl dichloride, NH₄SCN, Amino Acid | Isophthaloyl isothiocyanate | Symmetrical bis-thiourea with amino acid linkers | researchgate.net |

| Bis-amines, Thiocarbamic chlorides | Not Applicable | Unsymmetrical and Symmetrical bis-thioureas | nih.gov |

These synthetic methodologies provide a versatile platform for the development of complex molecules where the pyridylthiourea unit is a key structural component.

Advanced Structural Characterization and Spectroscopic Analysis

Intermolecular Interactions and Crystal Packing Phenomena

Characterization of Intermolecular Hydrogen Bonding Patterns (e.g., N-H···S Dimer Formation):Detailed and specific intermolecular bonding patterns for this compound have not been reported.

Future experimental work on the synthesis and crystallization of (6-Methylpyridin-3-yl)thiourea would be necessary to provide the data required to complete this comprehensive structural analysis.

Supramolecular Assembly and Chain Formation in Crystal Lattice

The crystal architecture of thiourea (B124793) derivatives, including this compound, is significantly influenced by a network of non-covalent interactions, particularly hydrogen bonds. These interactions dictate the molecular conformation and the packing of molecules within the crystal lattice, leading to the formation of distinct supramolecular assemblies.

In the solid state, thiourea derivatives commonly form robust intermolecular N-H···S hydrogen bonds. mersin.edu.trresearchgate.net These interactions typically involve the hydrogen atoms of the N-H groups and the sulfur atom of the thiocarbonyl group (C=S) of an adjacent molecule. This often results in the formation of centrosymmetric dimers, creating a characteristic eight-membered {⋯HNCS}₂ ring synthon. nih.govsemanticscholar.org These dimeric units can then serve as building blocks, propagating into one-dimensional chains or more complex two- or three-dimensional networks. researchgate.netrsc.org

Vibrational and Electronic Spectroscopic Probes

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the characteristic functional groups within the this compound molecule. The FT-IR spectrum displays distinct absorption bands corresponding to the vibrational modes of specific bonds.

The N-H stretching vibrations of the thiourea moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. mersin.edu.triosrjournals.org The presence of multiple bands can be attributed to symmetric and asymmetric stretching modes of the -NH₂ group and the stretching of the secondary -NH- group. The positions of these bands are sensitive to hydrogen bonding; a shift to lower wavenumbers often indicates involvement in inter- or intramolecular hydrogen bonds. The C-N stretching vibrations combined with N-H bending modes are observed in the 1450-1650 cm⁻¹ region. researchgate.net The characteristic stretching vibration of the thiocarbonyl group (C=S) is typically found at lower frequencies, often in the 700-850 cm⁻¹ range, due to the lower bond order compared to a C=O group. researchgate.net Vibrations associated with the pyridine (B92270) ring, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| N-H Stretching | -NH-, -NH₂ | 3100 - 3400 | mersin.edu.tr, iosrjournals.org |

| C-H Stretching (Aromatic) | Pyridine Ring | 3000 - 3100 | mdpi.com |

| C-H Stretching (Aliphatic) | -CH₃ | 2850 - 3000 | mdpi.com |

| N-H Bending / C-N Stretching | Thiourea | 1450 - 1650 | researchgate.net |

| C=C, C=N Stretching | Pyridine Ring | 1400 - 1600 | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the protons attached to the pyridine ring are expected to appear as distinct signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons provide information about their relative positions on the ring. The protons of the amine groups (-NH- and -NH₂) are expected to produce broad signals, often in the δ 8.0-10.0 ppm range, with chemical shifts that can be highly dependent on the solvent and concentration due to hydrogen bonding. researchgate.net The singlet signal for the methyl (-CH₃) group protons would appear further upfield, typically in the δ 2.0-2.5 ppm region.

The ¹³C NMR spectrum provides complementary structural information. The most downfield signal is characteristic of the thiocarbonyl (C=S) carbon, which typically resonates in the δ 180-185 ppm range. mdpi.com The carbons of the pyridine ring would appear in the aromatic region, generally between δ 110 and 150 ppm. The methyl carbon signal is found in the upfield aliphatic region, around δ 15-25 ppm.

Table 2: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Reference(s) |

|---|---|---|---|

| Aromatic Protons | Pyridine Ring | 7.0 - 8.5 | researchgate.net |

| Amine Protons | -NH-, -NH₂ | 8.0 - 10.0 | researchgate.net |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) | Reference(s) |

|---|---|---|---|

| Thiocarbonyl Carbon | C=S | 180 - 185 | mdpi.com, spectrabase.com |

| Aromatic Carbons | Pyridine Ring | 110 - 150 | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the chromophores of the this compound molecule. The primary chromophores are the thiocarbonyl (C=S) group and the methyl-substituted pyridine ring. The spectrum is expected to show distinct absorption bands corresponding to n→π* and π→π* transitions.

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity and occur at shorter wavelengths (higher energy). These are associated with the conjugated π-systems of the pyridine ring and the thiourea moiety. The n→π* transition involves the promotion of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a π* antibonding orbital. This transition is typically of lower intensity and occurs at longer wavelengths (lower energy). researchgate.net For thiourea derivatives, absorption bands in the range of 200-400 nm are characteristic of these electronic transitions. researchgate.netresearchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Range (λₘₐₓ, nm) | Reference(s) |

|---|---|---|---|

| π→π* | Pyridine Ring, C=S | 200 - 280 | researchgate.net, researchgate.net |

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the precise mass of the this compound molecule with high accuracy. This measurement allows for the unambiguous confirmation of its elemental composition and molecular formula. By comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙) to the theoretically calculated mass, the molecular formula can be verified.

For this compound, the molecular formula is C₇H₉N₃S. nih.gov The theoretical monoisotopic mass calculated from this formula can be determined with a precision of several decimal places. The HR-MS analysis is expected to yield an experimental mass that matches this theoretical value, thereby confirming the identity of the compound.

Molecular Formula: C₇H₉N₃S

Calculated Monoisotopic Mass: 167.05171 Da nih.gov

Elemental analysis provides quantitative data on the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a purified sample of this compound. This technique serves as a fundamental check of purity and confirms that the empirical formula is consistent with the proposed molecular structure. The experimentally determined weight percentages of each element are compared against the theoretically calculated values derived from the molecular formula, C₇H₉N₃S. A close agreement between the found and calculated values provides strong evidence for the compound's compositional integrity.

Table 5: Theoretical Elemental Composition of this compound (C₇H₉N₃S)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 167.23 | 50.27% |

| Hydrogen | H | 1.008 | 167.23 | 5.42% |

| Nitrogen | N | 14.007 | 167.23 | 25.13% |

Theoretical and Computational Investigations of 6 Methylpyridin 3 Yl Thiourea

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental to understanding the electronic characteristics and reactivity of a molecule. These computational methods provide insights into the molecular geometry, electronic distribution, and reactivity sites.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to predict the optimized geometries and electronic properties of compounds. For thiourea (B124793) derivatives, calculations are commonly performed using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mtak.huresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for (6-Methylpyridin-3-yl)thiourea (Hypothetical Data)

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C=S | ~1.68 Å |

| C-N (thiourea) | ~1.38 Å | |

| C-N (pyridine link) | ~1.42 Å | |

| Bond Angle | N-C-N (thiourea) | ~118° |

| C-N-C (pyridine link) | ~125° | |

| Dihedral Angle | Pyridine-Thiourea | Twisted |

Note: These values are illustrative and based on typical results for similar thiourea derivatives.

Electronic properties such as dipole moment, polarizability, and total energy would also be determined, providing a quantitative measure of the molecule's charge distribution and stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In molecules like this compound, the HOMO is typically localized over the electron-rich thiourea group and the sulfur atom, while the LUMO is often distributed across the pyridine (B92270) ring. DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and allow for the calculation of the energy gap and other quantum chemical parameters that describe reactivity.

Table 2: Key Quantum Chemical Parameters (Hypothetical Data)

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential (I) | -EHOMO | Electron-donating ability |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |

Note: These parameters are derived from the HOMO and LUMO energies calculated via DFT.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values.

Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the pyridine ring. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms of the amine groups (-NH2) in the thiourea moiety are expected to be the most positive regions.

Green Regions: Represent neutral or zero potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, which is fundamental to understanding its intermolecular interactions. uni-muenchen.de

Conformational Analysis and Energy Landscapes

Energetic Preferences of Tautomeric Forms (Thione-Thiol Equilibrium)

Thiourea and its derivatives can exist in two tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-S-H single bond arrangement). nih.gov This equilibrium is a type of prototropic tautomerism where a proton migrates between the nitrogen and sulfur atoms.

Computational methods like DFT can be used to calculate the total energies of both the thione and thiol tautomers. researchgate.net By comparing these energies, the relative stability of the two forms can be determined. For most simple thiourea and thioamide compounds, computational and experimental studies have consistently shown that the thione form is significantly more stable than the thiol form in the gas phase and in solution. mtak.huscispace.comias.ac.in A study on the related 6-methyl-2-pyridinethione also found the thione tautomer to be more stable. researchgate.net Therefore, it is highly probable that this compound exists predominantly in its thione form under standard conditions. The energy difference (ΔEtaut) between the two forms provides a quantitative measure of this preference.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thioamide |

Molecular Modeling for Mechanistic Elucidations

Molecular modeling serves as a powerful tool to predict and analyze the behavior of molecules at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. For a compound such as this compound, these techniques could elucidate its potential biological mechanisms, predict its interactions with therapeutic targets, and guide the design of new, more potent derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. farmaciajournal.com This method is crucial for understanding the structural basis of a compound's biological activity.

Research Findings: Currently, there are no specific molecular docking studies in the peer-reviewed literature for the compound this compound. However, the general class of thiourea derivatives, including those with pyridine moieties, has been the subject of numerous docking simulations against various biological targets. These studies have investigated thioureas as potential inhibitors for targets such as:

DNA Gyrase and Topoisomerase IV: Key bacterial enzymes, making them targets for antibacterial agents. nih.gov

Urease: An enzyme implicated in infections by Helicobacter pylori.

Carbonic Anhydrases: Enzymes involved in various physiological processes, with inhibitors used as diuretics and for other therapeutic purposes.

Protein Kinases: A large family of enzymes that regulate cellular processes; their inhibition is a major strategy in cancer therapy.

A hypothetical docking study for this compound would involve preparing a 3D model of the compound and docking it into the active site of a selected protein target. The results would be evaluated based on the docking score, which estimates the binding affinity, and the predicted binding pose. For example, a study on a series of thiourea derivatives targeting E. coli DNA gyrase found that the thiourea moiety's NH group could act as a hydrogen bond donor, crucial for fixation within the binding pocket. nih.gov A similar interaction would be anticipated for this compound.

Table 1: Representative Biological Targets for Thiourea Derivatives in Docking Studies

| Target Class | Specific Enzyme Example | Potential Therapeutic Area |

| Bacterial Enzymes | DNA Gyrase B | Antibacterial |

| Viral Enzymes | HIV Reverse Transcriptase | Antiviral |

| Fungal Enzymes | Lanosterol 14α-demethylase | Antifungal |

| Human Enzymes | Carbonic Anhydrase IX | Anticancer |

| Human Enzymes | B-RAF Kinase | Anticancer |

| Human Enzymes | Urease | Treatment of H. pylori infection |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide rational drug design. farmaciajournal.comnih.gov

Research Findings: No specific QSAR models have been published for this compound. The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values).

Numerous QSAR studies have been successfully performed on diverse sets of thiourea derivatives for various activities, including anticancer and antibacterial effects. farmaciajournal.comnih.gov These models have shown that properties such as:

Lipophilicity (logP): Influences membrane permeability and bioavailability. farmaciajournal.com

Molecular Weight and Volume: Relate to the size and fit of the molecule in a receptor's binding site.

Electronic Properties: Such as partial charges and dipole moments, which govern electrostatic and hydrogen bonding interactions.

Topological Descriptors: Which describe molecular shape and branching.

For a series of compounds including this compound, a QSAR study would calculate these descriptors and use statistical methods, like multiple linear regression (MLR), to build a predictive model. Such a model could reveal, for instance, whether increasing the electron-donating capacity of the methyl group or altering the substitution pattern on the pyridine ring would be likely to enhance a specific biological activity.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Thiourea Derivatives

| Descriptor Class | Example Descriptor | Property Described |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |

| Topological | Wiener Index | Molecular branching and connectivity |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

This area of investigation is a direct extension of molecular docking. Once a plausible binding pose is identified, further analysis can detail the specific molecular interactions that stabilize the ligand-receptor complex. This includes identifying hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. Calculating the binding free energy provides a more quantitative estimate of the binding affinity than docking scores alone.

Research Findings: As no docking studies for this compound have been published, there is consequently no specific information on its binding modes or interaction energies with any biological receptor.

Studies on other pyridyl thioureas demonstrate the versatility of this scaffold in forming key interactions. The thiourea group (-NH-C(S)-NH-) is an excellent hydrogen bond donor and acceptor. The pyridine ring can participate in several interactions:

The nitrogen atom can act as a hydrogen bond acceptor.

The aromatic ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The methyl group can engage in hydrophobic interactions.

For this compound, it is predicted that the thiourea backbone would form critical hydrogen bonds with polar residues in a binding site, while the 6-methylpyridine moiety would orient itself to engage in favorable hydrophobic and aromatic interactions. The precise nature and energy of these interactions would be entirely dependent on the specific topology and amino acid composition of the target protein's active site.

Table 3: Potential Molecular Interactions for this compound

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

| Thiourea (-NH-C(S)-NH-) | Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine |

| Pyridine Ring (Aromatic) | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Pyridine Nitrogen | Hydrogen Bonding | Serine, Threonine, Lysine, Arginine |

| Methyl Group (-CH₃) | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |

Based on the provided search results, there is no specific information available on the coordination chemistry of the compound "this compound." The search results refer to other isomers, such as (6-Methylpyridin-2-yl)thiourea or (4-methylpyridin-2-yl)thiourea, and various other thiourea derivatives. The difference in the position of the methylpyridinyl group (3-yl vs. 2-yl or 4-yl) is structurally significant and would lead to different coordination behaviors. Therefore, to adhere strictly to the user's request to focus solely on "this compound," it is not possible to generate the requested article from the available information.

Coordination Chemistry and Metal Complexation of 6 Methylpyridin 3 Yl Thiourea

Physicochemical Studies of Metal Complexes

Spectroscopic Signatures of Coordination (e.g., Shifts in IR and UV-Vis Spectra)

No experimental data is available regarding the infrared (IR) or Ultraviolet-Visible (UV-Vis) spectral shifts upon the coordination of (6-Methylpyridin-3-yl)thiourea with metal ions. Such data would be crucial in determining the coordination modes of the ligand, typically through the sulfur atom of the thiourea (B124793) group and potentially the nitrogen atom of the pyridine (B92270) ring.

Electrochemical Behavior and Redox Properties of Metal Complexes (e.g., Cyclic Voltammetry)

There is no published research on the electrochemical properties of metal complexes containing the this compound ligand. Cyclic voltammetry studies would be necessary to understand the redox behavior of these potential complexes, including the stability of different oxidation states of the central metal ion and the influence of the ligand on these properties.

Investigation of Magnetic Properties and Thermal Stability (if applicable)

Information regarding the magnetic susceptibility and thermal decomposition of metal complexes of this compound is not present in the current body of scientific literature. Such studies would provide insight into the electronic structure and stability of these compounds.

Mechanistic Insights into Biological Activities Academic Research Perspective

Enzyme Inhibition Mechanisms and Kinetics

Thiourea (B124793) derivatives are recognized for their ability to interact with a variety of enzymes, often through mechanisms involving their sulfur and nitrogen atoms, which can coordinate with metal ions in enzyme active sites or form hydrogen bonds with key amino acid residues.

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Alpha-Glucosidase Inhibitory Action and Its Implications

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes. Thiourea derivatives have been investigated as alpha-glucosidase inhibitors. For example, related compounds like 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea have shown significant inhibitory activity. nih.govsemanticscholar.org The proposed mechanism involves the inhibitor binding to the enzyme's active site, competing with the natural substrate and thereby delaying carbohydrate breakdown and glucose absorption. The specific kinetics, whether competitive, noncompetitive, or mixed-type, would depend on the precise interactions between (6-Methylpyridin-3-yl)thiourea and the enzyme. nih.gov

Alpha-Chymotrypsin Inhibition and Substrate Specificity

Alpha-chymotrypsin, a serine protease, is another enzyme target for which thiourea derivatives have shown inhibitory potential. google.com Inhibition of this enzyme can have implications in conditions where protease activity is dysregulated. While specific data for this compound is absent, other non-peptide thiourea molecules have been reported as inhibitors, with some exhibiting competitive or mixed-type inhibition. google.com The interaction likely involves the thiourea core structure binding to the enzyme's active site, interfering with its proteolytic function. nih.gov

Mechanisms of Urease and Carbonic Anhydrase Inhibition

Urease and carbonic anhydrase are metalloenzymes that are targets for various therapeutic agents. Urease inhibitors are relevant in treating infections by urease-producing bacteria, such as Helicobacter pylori. nih.gov Thiourea and its derivatives are known urease inhibitors, often acting by chelating the nickel ions in the enzyme's active site through their sulfur and nitrogen atoms. nih.govcore.ac.uk

Carbonic anhydrase inhibitors are used as diuretics and for treating glaucoma, among other conditions. nih.gov While sulfonamides are the most common class of carbonic anhydrase inhibitors, certain thiourea derivatives have also been explored. nih.govresearchgate.net The mechanism typically involves the inhibitor coordinating with the zinc ion in the active site. The potential of this compound to inhibit these enzymes would depend on its ability to access and interact with these metal cofactors.

Studies on Noncompetitive Inhibition Modes

Noncompetitive inhibition occurs when an inhibitor binds to an allosteric site on the enzyme, distinct from the active site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding. nih.govnih.gov This mode of inhibition has been observed for some thiourea derivatives against certain enzymes. researchgate.net For this compound, a noncompetitive inhibition mechanism would imply that it can bind to the enzyme regardless of whether the substrate is bound, leading to a decrease in Vmax with no change in Km. Kinetic studies would be necessary to confirm if this mode of inhibition applies to its interactions with specific enzymes.

Antimicrobial Action Paradigms

Thiourea derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties. nih.govmdpi.comnih.gov The proposed mechanisms of action are diverse and can include disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with metabolic pathways. nih.gov The presence of the pyridine (B92270) ring and the thiourea group in this compound suggests potential for such activities. The lipophilicity and electronic properties conferred by the methyl and pyridinyl groups could influence its ability to penetrate microbial cell membranes and interact with intracellular targets. Further studies are required to elucidate the specific antimicrobial spectrum and the underlying mechanisms of action for this particular compound.

Antioxidant Mechanisms

Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS). Thiourea and its derivatives are known to possess antioxidant capabilities, which are evaluated through various in vitro assays.

The antioxidant activity of thiourea derivatives is frequently assessed by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). The mechanism primarily involves the donation of a hydrogen atom from the N-H groups of the thiourea backbone to the radical, thereby neutralizing it.

The scavenging process can be summarized as:

DPPH Assay: The deep violet DPPH radical accepts a hydrogen atom from the antioxidant, resulting in the formation of the yellow-colored, non-radical form, diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is measured to quantify the scavenging activity.

ABTS Assay: The blue/green ABTS•+ radical is reduced by the antioxidant, leading to a loss of color, which is monitored spectrophotometrically around 734 nm.

The efficiency of radical scavenging is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the initial radicals. While the general principle applies, specific IC50 values for this compound are not readily found in published studies.

| Assay | IC50 Value (M) |

| DPPH Radical Scavenging | 1.3 x 10⁻³ |

| ABTS Radical Scavenging | 1.1 x 10⁻³ |

| Data derived from a study on 1-phenyl-3-(2-pyridyl)-2-thiourea. |

Anticancer Activity Mechanistic Explorations

The potential of thiourea derivatives as anticancer agents is an active area of research. These compounds can induce cytotoxicity in cancer cells through various mechanisms, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Potential mechanistic pathways for the anticancer activity of thiourea derivatives include:

Induction of Apoptosis: Some derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins. This can involve upregulating pro-apoptotic proteins (like Bax and caspases) and downregulating anti-apoptotic proteins (like Bcl-2). The activation of caspase-3, an executioner caspase, is a critical step in the apoptotic pathway, leading to DNA fragmentation and cell death.

Cell Cycle Arrest: Thiourea compounds can interfere with the cell cycle progression in cancer cells, often causing them to arrest in a specific phase (e.g., G1 or G2/M), which prevents cell proliferation.

Enzyme Inhibition: They can act as inhibitors of kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle regulation and are often dysregulated in cancer.

While related urea (B33335) derivatives of the 6-methyl-pyridin-3-yl scaffold have shown promise by inducing apoptosis and cell cycle arrest in cancer cell lines like HCT-116, direct mechanistic explorations of the anticancer activity specific to this compound are not extensively detailed in the current body of scientific literature.

Cellular Growth Inhibition Mechanisms in Selected Cancer Cell Lines (e.g., MCF7, HT-29, SJSA1, HeLa)

While direct studies on this compound are limited, research on analogous pyridine-containing thiourea and urea derivatives provides significant insights into the potential mechanisms of cellular growth inhibition in various cancer cell lines. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and disrupt key cellular processes.

Derivatives of thiourea have demonstrated notable cytotoxic activity against a range of cancer cells. For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) derivatives were found to be highly cytotoxic against human colon cancer cell lines SW480 and SW620, with some compounds exhibiting IC50 values as low as 1.5 µM. The mechanisms of this cytotoxicity were linked to the induction of apoptosis. nih.gov Similarly, novel pyridine-urea derivatives have shown potent anti-proliferative activity against the MCF-7 breast cancer cell line, with some compounds displaying significantly greater activity than the standard chemotherapeutic drug doxorubicin. nih.gov

The pyridine ring, in conjunction with the thiourea group, is believed to play a crucial role in the anticancer activity. Studies on various heterocyclic scaffolds, including pyridine, have indicated that these moieties are prominent in many potent anticancer agents. researchgate.net The cytotoxic potency of these compounds can be influenced by the nature and position of substituents on the aromatic rings. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the thiourea structure has been shown to enhance cytotoxicity. researchgate.net

The induction of apoptosis is a common mechanistic pathway for many anticancer compounds. Thiourea derivatives have been shown to trigger apoptosis in cancer cells, a process of programmed cell death that is essential for tissue homeostasis and the elimination of damaged cells. nih.gov While the specific apoptotic pathways activated by this compound have not been elucidated, related compounds have been observed to modulate the expression of key apoptotic proteins.

The following table summarizes the cytotoxic activities of various thiourea and pyridine-urea derivatives against different cancer cell lines, providing a comparative perspective on their potential efficacy.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative | MCF-7 | 0.22 | nih.gov |

| Pyridine-urea derivative | MCF-7 | 1.88 | nih.gov |

| Doxorubicin (Reference) | MCF-7 | 1.93 | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea derivative | SW620 (Colon) | 1.5 | nih.gov |

| N,N′-Diarylthiourea derivative | MCF-7 | 338.33 | mdpi.com |

This table presents data for compounds structurally related to this compound to infer its potential activity.

Molecular Interactions with DNA (e.g., Groove Binding, Intercalation)

The interaction of small molecules with DNA is a key mechanism for many anticancer drugs, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. Thiourea derivatives have been investigated for their ability to bind to DNA through various modes, including groove binding and intercalation.

Groove Binding: This mode of interaction involves the fitting of a molecule into the minor or major grooves of the DNA double helix. These interactions are typically non-covalent and involve hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs in the grooves. The shape and electronic properties of the molecule are critical for high-affinity groove binding.

Intercalation: This involves the insertion of a planar aromatic moiety of a molecule between the base pairs of the DNA. This causes a distortion of the DNA structure, leading to an unwinding of the helix and an increase in its length. Intercalation can interfere with the function of DNA-processing enzymes like topoisomerases and polymerases.

While direct experimental data for this compound is not available, the general consensus from studies on analogous compounds points towards a multifaceted interaction with DNA. The following table summarizes the observed DNA binding modes for different classes of thiourea derivatives.

| Compound Class | Observed DNA Interaction Mode |

| Bis-thiourea derivatives | Partial intercalation and groove binding |

| General thiourea derivatives | Mixed intercalative and groove binding |

This table is based on findings from studies on various thiourea derivatives and suggests potential interaction modes for this compound.

Structure Activity Relationship Sar Elucidations and Design Principles

Impact of Substituent Modifications on Biological Activity

The biological activity of pyridyl thiourea (B124793) derivatives can be finely tuned by altering the substituents on the pyridine (B92270) ring and other parts of the molecule. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and ability to form key interactions with biological targets.

The position of the thiourea linkage on the pyridine ring is a critical determinant of biological activity. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a withdrawal of electron density from the ring, particularly from the ortho (2-) and para (4-) positions. stackexchange.com This electronic effect influences the basicity of the pyridine nitrogen and the hydrogen-bonding capabilities of the thiourea protons.

When the thiourea moiety is at the 2-position (ortho to the ring nitrogen), the proximity of the nitrogen atom can lead to intramolecular hydrogen bonding or chelation with metal ions, which can significantly alter the molecule's conformation and interaction with target proteins. For instance, 1-(pyridin-2-yl)thiourea (B83643) has been utilized as a key building block in the synthesis of pyridine-thiazole hybrids with notable anticancer activity. nih.gov In contrast, a 3-pyridyl substitution places the thiourea group meta to the ring nitrogen. This position is less influenced by the nitrogen's resonance effect, resulting in different electronic and steric environments compared to the 2-pyridyl isomer. stackexchange.com Studies on various pyridine derivatives have shown that substituents at the 3-position can significantly impact antiproliferative activity. mdpi.com While direct comparative studies on the biological activity of simple 2-pyridyl vs. 3-pyridyl thioureas are not extensively detailed in the provided results, the principles of pyridine chemistry suggest that this positional isomerism will profoundly affect the molecule's physicochemical properties and, consequently, its biological function. stackexchange.comnih.gov

Replacing the pyridine ring with other heterocyclic or aromatic systems is a common strategy to explore new chemical space and modulate biological activity.

Thiophene (B33073) Moieties: The substitution of a pyridine ring with a thiophene ring introduces a five-membered, sulfur-containing heterocycle. Thiophene is considered a bioisostere of a phenyl ring but possesses different electronic and lipophilic properties. Thiophene-containing thiourea derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer effects. researchgate.net For example, new thieno[2,3-b]pyridine-based compounds, which incorporate a thiophene ring fused to a pyridine ring, have shown promising antimicrobial and anticancer activities. acs.org

Benzoyl Moieties: Incorporating a benzoyl group results in N-benzoylthioureas. These compounds have a distinct structural feature where a carbonyl group is adjacent to the thiourea core. This modification significantly alters the electronic distribution and conformational flexibility of the molecule. The molecular structure of N-benzoylthiourea derivatives often features an intramolecular hydrogen bond between the N-H of the thiourea and the carbonyl oxygen, leading to a more planar and rigid conformation. biointerfaceresearch.com This planarity can facilitate π-π stacking interactions with biological targets. Numerous benzoylthiourea (B1224501) derivatives have been investigated and have shown a wide range of biological activities, including antimicrobial effects. biointerfaceresearch.com

The nature and position of substituents on the aromatic or aliphatic groups attached to the thiourea core play a pivotal role in determining the compound's potency.

Aliphatic Substituents: Replacing aromatic substituents with aliphatic ones can influence factors like solubility, metabolic stability, and conformational flexibility. The length and branching of alkyl chains can impact how the molecule fits into a binding pocket.

The following table summarizes the observed effects of various substituents on the biological activity of thiourea derivatives based on available research.

| Substituent Type | Position | Effect on Potency | Reference |

| Bulky Groups (e.g., CF3, I) | Ortho (on Benzene Ring) | Increased Activity | researchgate.net |

| Bulky Groups (e.g., CF3) | Para (on Benzene Ring) | Decreased Activity | researchgate.net |

| Methoxy Group | 2-position (on Pyridine Ring) | Enhanced Antiproliferative Activity | mdpi.com |

| Electron-Withdrawing Groups | General | Often Increases Potency | nih.gov |

| Lipophilic/Aromatic Groups | General | Enhances Bioactivity | nih.gov |

Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral. The three-dimensional arrangement of atoms in a molecule can lead to enantiomers or diastereomers that may exhibit significantly different biological activities, potencies, and safety profiles.

The incorporation of chiral centers into thiourea derivatives has been a successful strategy in developing potential anticancer agents. Studies have described the synthesis of new chiral thiourea derivatives where the stereochemistry of appended amino acid residues was found to have a notable effect on their tumor growth inhibitory activity. nih.govresearchgate.net This highlights that the specific spatial orientation of functional groups is crucial for effective interaction with chiral biological targets like enzymes and receptors. The separation of chiral isomers is therefore an important step in the development process to isolate the more active enantiomer. nih.gov The critical role of stereochemistry underscores the importance of 3D structural considerations in the optimization of thiourea-based therapeutic agents. nih.gov

Conformational Effects on Biological Potency and Selectivity

Generally, the trans-CS-NH- conformation is energetically preferred in the absence of significant steric hindrance. nih.gov However, the presence of bulky aliphatic or aromatic substituents can lead to a mixture of cis and trans structures. nih.gov The specific conformation adopted by the molecule can dictate its ability to fit into a receptor's binding site and form essential hydrogen bonds. For example, the molecular structure of 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea was found to adopt a cis-trans configuration. Computational studies on related compounds have suggested that biological activity requires an energetically favorable conformer, and that more conformationally constrained (less flexible) compounds can exhibit higher activity. Therefore, designing molecules that preferentially adopt a bioactive conformation is a key strategy for enhancing potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

This predictive capability is invaluable in drug design, as it allows for the rational, in silico design of new derivatives with potentially improved activity, saving significant time and resources. For thiourea derivatives, QSAR studies have been employed to understand the structural requirements for various biological effects. For instance, a QSAR analysis of certain bis-thioureas revealed that properties like molecular mass, polarizability, and electronegativity were critical predictors of anticancer efficacy. nih.gov Similarly, QSAR models for other thiourea series have demonstrated that electronic and steric effects have a marked influence on their activity. These models provide a powerful tool for guiding the synthesis of next-generation compounds, like (6-Methylpyridin-3-yl)thiourea analogs, with optimized biological profiles.

Potential Advanced Research Applications in Materials and Sensing

Supramolecular Chemistry and Self-Assembly of Pyridylthiourea Derivatives

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Thiourea (B124793) derivatives are particularly adept at forming such assemblies due to the strong hydrogen bonding capabilities of the N-H protons and the sulfur atom of the thiocarbonyl group. mersin.edu.tr These interactions direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

Chemical Sensing Applications, Including Ion Detection (e.g., Mercury Ions)

Thiourea derivatives have emerged as a significant class of compounds for the development of chemical sensors, particularly for the detection of heavy metal ions, which are major environmental pollutants. researchgate.netjnanoworld.com The sulfur atom of the thiourea group has a high affinity for soft metal ions like mercury(II) (Hg²⁺), leading to strong and selective binding. researchgate.net This interaction can be transduced into a detectable signal, such as a change in color (colorimetric sensing) or fluorescence. researchgate.net

Pyridylthiourea derivatives can act as "turn-on" fluorescent sensors for mercury ions. nih.gov In the absence of Hg²⁺, the fluorescence of the molecule may be quenched. Upon binding of Hg²⁺ to the thiourea sulfur atom, a chemical transformation, such as desulfurization to form a urea (B33335) derivative, can occur. researchgate.net This process can disrupt the quenching mechanism and lead to a significant enhancement of fluorescence intensity, providing a clear signal for the presence of mercury. researchgate.netnih.gov The pyridine (B92270) ring can also participate in the coordination of the metal ion and modulate the electronic properties of the sensor molecule, potentially improving its sensitivity and selectivity. researchgate.net The development of such sensors is crucial for monitoring water quality and protecting public health. nih.gov

Table 1: Performance of a Pyridylthiourea-based Fluorescent Sensor for Hg²⁺ Detection

| Feature | Details | Reference |

|---|---|---|

| Sensor Compound | 1-phenyl-3-(pyridin-4-yl)thiourea | nih.gov |

| Target Ion | Hg²⁺ | nih.gov |

| Sensing Mechanism | Inter-molecular charge transfer (ICT) | nih.gov |

| Response Type | Fluorescent turn-on | nih.gov |

| Solvent System | DMSO: H₂O (10:90, v/v) | nih.gov |

| Detection Limit | 0.134 x 10⁻⁶ M | nih.gov |

| Binding Constant | 1.733 x 10⁷ M⁻¹ | nih.gov |

| Key Observation | Enhancement in fluorescence intensity at 435 nm upon addition of Hg²⁺ | nih.gov |

Role as Corrosion Inhibitors in Material Science

The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a common and effective method to mitigate it. jmaterenvironsci.com Thiourea and its derivatives are well-known corrosion inhibitors, particularly for steel in acidic environments. jmaterenvironsci.comijaet.org Their inhibitory effect stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. jmaterenvironsci.com

The adsorption process can involve both physical (electrostatic) and chemical interactions. The sulfur and nitrogen atoms in the thiourea moiety can donate electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate bond (chemisorption). nih.gov The planar structure of the thiourea group and the presence of pi-electrons in the pyridine ring of (6-Methylpyridin-3-yl)thiourea can facilitate strong adsorption on the metal surface. This protective layer can block the active sites for corrosion, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.net The efficiency of these inhibitors depends on factors such as their concentration, the temperature, and the nature of the corrosive environment. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Thiourea Derivatives for Mild Steel in 1 M HCl

| Inhibitor | Concentration | Temperature (K) | Inhibition Efficiency (%) (PDP) | Inhibition Efficiency (%) (EIS) | Reference |

|---|---|---|---|---|---|

| MPMT | 1000 ppm | 323 | 91.08 | 91.2 | researchgate.net |

| PPMTU | 2 x 10⁻⁴ M | 303 | - | 94.99 | researchgate.net |

| PPTU | 2.0 x 10⁻⁴ M | 303 | 97.2 | - | nih.gov |

| DPTU | 2.0 x 10⁻⁴ M | 303 | 93.1 | - | nih.gov |

Applications in Catalysis and Green Chemistry

Pyridylthiourea derivatives can serve as ligands for the synthesis of metal complexes with catalytic applications. For instance, ruthenium and osmium complexes of pyridyl-thiourea have been shown to act as catalysts for hydrogenation reactions. mdpi.comresearchgate.net In some cases, these complexes can exhibit "frustrated Lewis pair" (FLP) behavior. An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity allows the pair to activate small molecules like hydrogen, which can then be transferred to a substrate. mdpi.com In these pyridyl-thiourea complexes, the metal center can act as the Lewis acid and a nitrogen atom of the ligand can act as the Lewis base. mdpi.com

From a green chemistry perspective, the synthesis of thiourea derivatives itself is an area of active research. Efforts are being made to develop more environmentally benign synthetic methods that reduce the use of hazardous reagents and solvents. rsc.org Furthermore, the use of thiourea-based organocatalysts, which are metal-free, is a growing area of interest in green chemistry. rsc.org These catalysts can promote various organic reactions with high efficiency and selectivity, offering a more sustainable alternative to traditional metal-based catalysts.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (6-Methylpyridin-3-yl)thiourea derivatives, and how can reaction completion be monitored?

- Synthesis Methods : Thiourea derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting substituted pyridinyl amines with isothiocyanates under basic conditions (e.g., triethylamine in anhydrous THF) yields the target compound. Evidence from similar thiourea syntheses highlights the use of thin-layer chromatography (TLC) to monitor reaction progress and column chromatography or recrystallization for purification .

- Critical Parameters : Solvent choice (e.g., THF, DMF) and temperature (60–80°C) significantly influence reaction efficiency. Anhydrous conditions are essential to avoid hydrolysis of intermediates.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Characterization Techniques :

- Spectroscopy : -NMR and -NMR verify proton environments and carbon frameworks, with thiourea’s –NH signals typically appearing at δ 9–11 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths and angles, particularly the C=S bond (~1.68 Å) and planarity of the thiourea moiety .

Q. What biological activities are associated with this compound derivatives?

- Antioxidant Activity : Derivatives with aromatic substituents exhibit radical scavenging in DPPH/ABTS assays, attributed to electron-donating groups (e.g., –CH, –OCH) enhancing redox potential .

- Anticancer Potential : Substituents like chloro or indole groups improve cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) by disrupting mitochondrial membrane potential .

Advanced Research Questions

Q. How do substituent effects influence the stability and reactivity of this compound?

- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents increase electrophilicity of the thiourea sulfur, enhancing interactions with biological targets (e.g., enzyme active sites).

- Steric Effects : Bulky groups (e.g., cyclohexyl) reduce rotational freedom, stabilizing specific conformations critical for binding selectivity .

- Thermal Stability : Thermal gravimetric analysis (TGA) reveals decomposition onset at ~170°C, with isomerization to thiocyanate intermediates under prolonged heating .

Q. What computational strategies are used to predict structure-activity relationships (SARs) for thiourea derivatives?

- Density Functional Theory (DFT) : Optimizes molecular geometry (B3LYP/6-31G(d,p) basis set) to calculate frontier molecular orbitals (HOMO-LUMO gaps), correlating with antioxidant efficacy. Lower band gaps (~3.5 eV) indicate higher electron-donating capacity .

- Molecular Docking : Simulations with receptors like EGFR or COX-2 identify key interactions (e.g., hydrogen bonding with C=S, π-π stacking with pyridinyl rings) .

Q. How can decomposition byproducts during synthesis or storage be mitigated?

- Controlled Heating : Avoid prolonged heating >150°C to prevent thiourea → thiocyanate isomerization .

- Stabilizers : Additives like BHT (butylated hydroxytoluene) reduce oxidative degradation in solution.

- Storage : Anhydrous, inert atmospheres (N) at 4°C minimize hydrolysis and oxidation .

Q. What are the challenges in reconciling contradictory data on thiourea derivative bioactivities?

- Case Study : Discrepancies in IC values for antioxidant assays may arise from:

- Assay Conditions : DPPH (ethanol vs. methanol) affects radical solubility and reaction kinetics.

- Cell Line Variability : Differences in membrane permeability (e.g., MCF-7 vs. HeLa) influence cytotoxicity readings.

Methodological Considerations

Q. What experimental designs optimize high-throughput screening of thiourea derivatives?

- Library Design : Incorporate diverse substituents (e.g., halogens, alkyl, aryl) to explore chemical space.

- Automation : Robotic liquid handlers for parallel synthesis and 96-well plate assays (e.g., fluorescence-based ROS detection).

- Data Analysis : Multivariate regression models (e.g., PLS) correlate structural descriptors with bioactivity .

Q. How can crystallographic data resolve ambiguities in thiourea derivative conformations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.